
2-Bromo-5-fluoro-3-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-3-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of bromine, fluorine, and methyl groups on the thiophene ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methylthiophene can be achieved through various methods. One common approach involves the bromination of 5-fluoro-3-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Another method involves the palladium-catalyzed cross-coupling reaction between 5-fluoro-3-methylthiophene and a brominating agent. This method offers high selectivity and yields under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluoro-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 2-substituted-5-fluoro-3-methylthiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophenes.
Applications De Recherche Scientifique
2-Bromo-5-fluoro-3-methylthiophene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals and materials science for developing advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-3-methylthiophene involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-heteroatom bonds. Additionally, its aromatic nature allows it to engage in π-π interactions with other aromatic systems, influencing its behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylthiophene: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Fluoro-3-methylthiophene:
2-Chloro-5-fluoro-3-methylthiophene: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and applications.
Uniqueness
2-Bromo-5-fluoro-3-methylthiophene is unique due to the combined presence of bromine, fluorine, and methyl groups on the thiophene ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic applications. Its ability to undergo selective substitution, oxidation, and reduction reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C5H4BrFS |
|---|---|
Poids moléculaire |
195.05 g/mol |
Nom IUPAC |
2-bromo-5-fluoro-3-methylthiophene |
InChI |
InChI=1S/C5H4BrFS/c1-3-2-4(7)8-5(3)6/h2H,1H3 |
Clé InChI |
NOYWSKYTHXRIRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



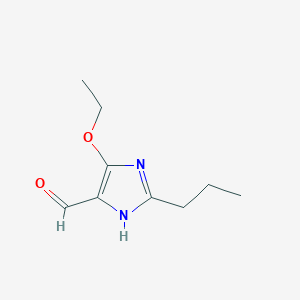
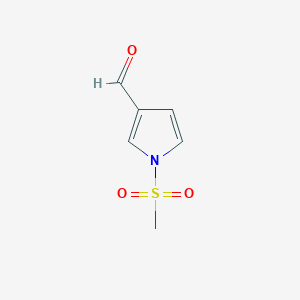


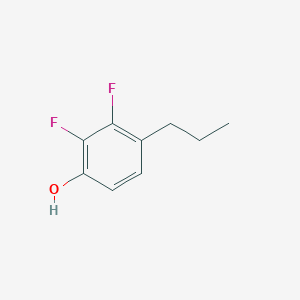
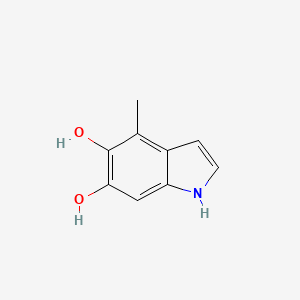
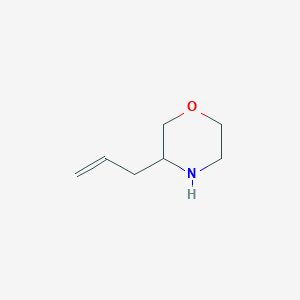

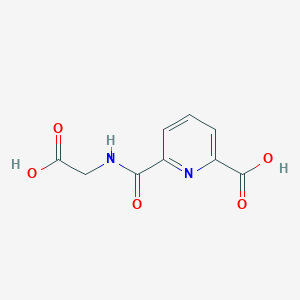
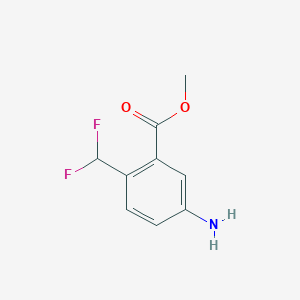
![(6R)-6-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B13030440.png)

![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
